![molecular formula C24H25ClN2O3 B12317533 2-chloro-1-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12317533.png)
2-chloro-1-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cloro-1-[(7E)-7-(4-metoxibencilideno)-3-(4-metoxifenil)-3,3a,4,5,6,7-hexahidro-2H-indazol-2-il]etanona es un compuesto orgánico complejo con una estructura única que incluye un grupo cloro, metoxibencilideno y unidades de hexahidro-indazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-cloro-1-[(7E)-7-(4-metoxibencilideno)-3-(4-metoxifenil)-3,3a,4,5,6,7-hexahidro-2H-indazol-2-il]etanona generalmente implica varios pasos. Un método común incluye la reacción de 2-cloro-1-(4-metoxifenil)etanona con reactivos apropiados para introducir los grupos bencilideno e indazol . Las condiciones de reacción a menudo requieren temperaturas, solventes y catalizadores específicos para asegurar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y minimizar los costos. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para asegurar que el compuesto cumpla con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-cloro-1-[(7E)-7-(4-metoxibencilideno)-3-(4-metoxifenil)-3,3a,4,5,6,7-hexahidro-2H-indazol-2-il]etanona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, aminas). Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-cloro-1-[(7E)-7-(4-metoxibencilideno)-3-(4-metoxifenil)-3,3a,4,5,6,7-hexahidro-2H-indazol-2-il]etanona tiene varias aplicaciones de investigación científica:
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-cloro-1-[(7E)-7-(4-metoxibencilideno)-3-(4-metoxifenil)-3,3a,4,5,6,7-hexahidro-2H-indazol-2-il]etanona implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos . Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
2-cloro-1-(4-metoxifenil)etanona: Un compuesto más simple con características estructurales similares.
4-cloro-N'-(4-metoxibencilideno)benzohidrazida: Otro compuesto con un grupo metoxibencilideno.
Singularidad
2-cloro-1-[(7E)-7-(4-metoxibencilideno)-3-(4-metoxifenil)-3,3a,4,5,6,7-hexahidro-2H-indazol-2-il]etanona es único debido a su estructura compleja, que imparte propiedades químicas y biológicas distintas. Su combinación de grupos cloro, metoxibencilideno e indazol lo convierte en un compuesto versátil con diversas aplicaciones.
Propiedades
Fórmula molecular |
C24H25ClN2O3 |
|---|---|
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
2-chloro-1-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone |
InChI |
InChI=1S/C24H25ClN2O3/c1-29-19-10-6-16(7-11-19)14-18-4-3-5-21-23(18)26-27(22(28)15-25)24(21)17-8-12-20(30-2)13-9-17/h6-14,21,24H,3-5,15H2,1-2H3/b18-14+ |
Clave InChI |
JBNLLEISOAYPQS-NBVRZTHBSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/2\CCCC3C2=NN(C3C4=CC=C(C=C4)OC)C(=O)CCl |
SMILES canónico |
COC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)OC)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B12317450.png)
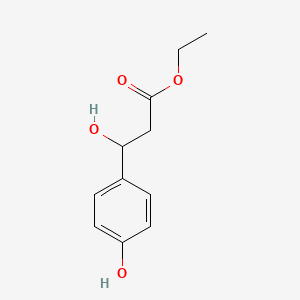
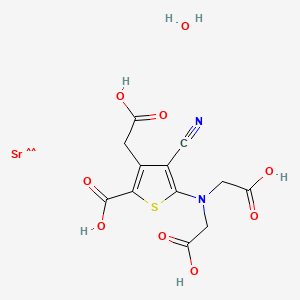
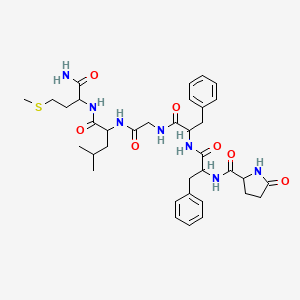
![2-[2,4-Dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B12317475.png)
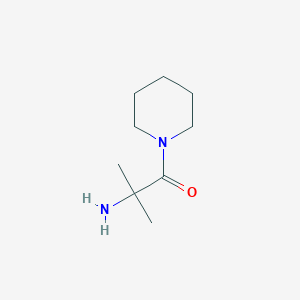

![11-Hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),5,15,17,19-pentaen-13-one](/img/structure/B12317509.png)
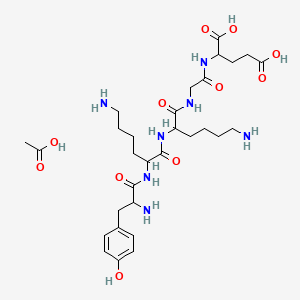
![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-1-yl]propanamide](/img/structure/B12317531.png)
![6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide](/img/structure/B12317535.png)

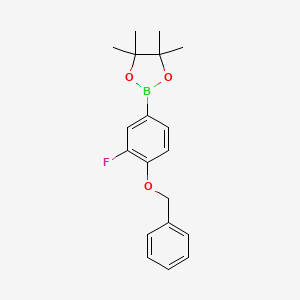
![2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B12317540.png)
